molecular formula C10H12O2 B13409068 Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate

Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate

Cat. No.: B13409068
M. Wt: 175.27 g/mol
InChI Key: OBKXEAXTFZPCHS-DLSBXKBKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylbutyric Acid-d11 typically involves the deuteration of 4-Phenylbutyric Acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) . The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of 4-Phenylbutyric Acid-d11 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the isotopic purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Phenylbutyric Acid-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

4-Phenylbutyric Acid-d11 is compared with other similar compounds such as:

The uniqueness of 4-Phenylbutyric Acid-d11 lies in its deuterium labeling, which provides enhanced stability and traceability in scientific studies .

Properties

Molecular Formula

C10H12O2

Molecular Weight

175.27 g/mol

IUPAC Name

deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate

InChI

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,4D2,5D,7D2,8D2/hD

InChI Key

OBKXEAXTFZPCHS-DLSBXKBKSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1[2H])[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H]

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)O

Origin of Product

United States

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